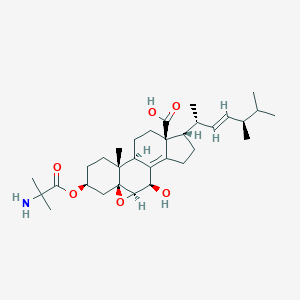
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide, also known as CMTM, is a small molecule that has been widely used in scientific research due to its unique structure and properties. This compound belongs to the class of benzothiadiazole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins that are involved in the development and progression of various diseases. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been found to inhibit the activity of tyrosine kinase, which is involved in the development of cancer. It has also been found to inhibit the activity of COX-2, which is involved in the development of inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell death in cancer cells. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has been found to exhibit antiviral properties by inhibiting viral replication.
実験室実験の利点と制限
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high solubility in water and organic solvents. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is also stable under normal laboratory conditions and has a long shelf life. However, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research and development of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide. First, further studies are needed to understand the mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide and its effects on various diseases. Second, the development of more efficient synthesis methods for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is needed to reduce the cost of production. Third, the development of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide-based drugs for the treatment of various diseases is an exciting area of research. Finally, the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide in combination with other drugs may enhance its therapeutic effects and reduce its limitations.
Conclusion:
In conclusion, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is a unique compound that has been widely used in scientific research due to its unique properties. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been used in the development of various drugs and has been found to be effective in treating various diseases. The future directions for the research and development of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide are exciting, and further studies are needed to fully understand its potential as a therapeutic agent.
合成法
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been synthesized using various methods, including condensation reaction and nucleophilic substitution reaction. The most common method for synthesizing N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is by reacting 5-chloro-2,1,3-benzothiadiazole-4-amine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide as a white crystalline solid with a high yield.
科学的研究の応用
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been widely used in scientific research due to its unique properties. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been used in the development of various drugs and has been found to be effective in treating various diseases, including cancer, viral infections, and inflammatory diseases.
特性
製品名 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide |
|---|---|
分子式 |
C14H10ClN3O2S |
分子量 |
319.8 g/mol |
IUPAC名 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H10ClN3O2S/c1-20-9-4-2-8(3-5-9)14(19)16-12-10(15)6-7-11-13(12)18-21-17-11/h2-7H,1H3,(H,16,19) |
InChIキー |
SWYFZOMPQZNUQT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)
![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)




![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)

